桑根醇 P

描述

Synthesis Analysis

The synthesis of Sanggenol P and related compounds involves complex chemical reactions, often starting from simpler precursors like 2,4,6-trihydroxyacetophenone or naturally-occurring compounds such as morin. The synthesis process can include Claisen rearrangement reactions to construct prenyl side chains, which are crucial for the activity of these compounds (Shen Xiao et al., 2017). Metal-catalyzed, double Claisen rearrangements have also been used for efficient synthesis, enabling the construction of the hydrobenzofuro[3,2-b]chromenone core structure, a common framework in these compounds (Chao Qi et al., 2016).

Molecular Structure Analysis

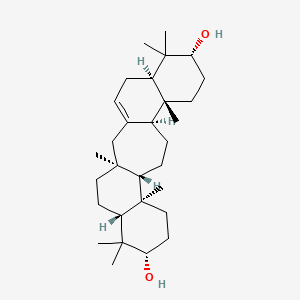

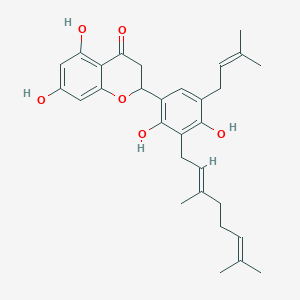

The molecular structure of Sanggenol P features a flavonoid backbone with prenyl side chains, which are significant for its biological activity. The structure determination often involves spectroscopic methods, including NMR and mass spectrometry, to elucidate the positions of these prenyl groups and other functional groups.

Chemical Reactions and Properties

Sanggenol P undergoes various chemical reactions characteristic of flavonoids, such as oxidation and conjugation. These reactions can alter its chemical properties and biological activity. The presence of prenyl side chains in Sanggenol P can undergo rearrangements or participate in electrophilic additions, impacting its reactivity and interactions with biological targets.

Physical Properties Analysis

The physical properties of Sanggenol P, including solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of hydroxyl groups and prenyl side chains affects its solubility in different solvents, which is crucial for its isolation, purification, and application in biological studies.

Chemical Properties Analysis

Sanggenol P exhibits chemical properties typical of flavonoids, such as antioxidant activity, due to its phenolic structure. The prenyl side chains may also impart unique chemical properties, including increased lipophilicity, which can influence its biological activity and interaction with cell membranes.

- (Shen Xiao et al., 2017)

- (Chao Qi et al., 2016)

科学研究应用

分离和表征:桑根醇 P 最初是从桑树中分离和表征的,还有其他类黄酮。它使用光谱分析技术进行鉴定 (Geng et al., 2010)。

细胞毒性活性:研究表明,桑根醇 L 等类黄酮(一种相关化合物)对人口腔肿瘤细胞系表现出细胞毒性,表明具有潜在的抗癌特性 (Shi et al., 2001)。

前列腺癌:发现桑根醇 L 可诱导人前列腺癌细胞凋亡和细胞周期停滞。这种活性是通过激活 p53 和抑制 PI3K/Akt/mTOR 信号通路来介导的 (Won & Seo, 2020)。

卵巢癌:在卵巢癌细胞中,桑根醇 L 通过激活 caspase 和抑制 NF-κB 信号触发凋亡。这表明其作为卵巢癌化疗药物的潜力 (Nam et al., 2016)。

黑色素瘤皮肤癌:桑根醇 L 在黑色素瘤皮肤癌细胞中也显示出抗癌活性,通过 caspase 依赖和非依赖途径诱导凋亡细胞死亡 (Won & Seo, 2020)。

保肝和神经保护活性:桑树中的各种异戊二烯化类黄酮,包括桑根醇 Q(一种相关化合物),已显示出保肝和神经保护活性,表明其在治疗肝脏和神经系统疾病方面的潜力 (Jung et al., 2015)。

PPAR γ 激动剂活性:桑葚中的异戊二烯化类黄酮,包括桑根酮类黄酮,已显示出 PPAR γ 激动剂活性,这在代谢疾病治疗中可能很重要 (Xu et al., 2018)。

作用机制

Target of Action

Sanggenol P, a flavonoid, primarily targets the HepG2.2.15 cell line . It exhibits anti-HBV (Hepatitis B virus) activity in vitro .

Mode of Action

It’s known that sanggenol p exhibits anti-hbv activity, suggesting it may interact with components of the hbv replication machinery or the host factors that facilitate hbv replication .

Result of Action

It has been shown to exhibit anti-hbv activity in vitro, suggesting it may inhibit hbv replication or interfere with the life cycle of the virus .

属性

IUPAC Name |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPROLIAXVJPKCX-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。